Dehydroxyamino Oxamflatin Acid

Descripción general

Descripción

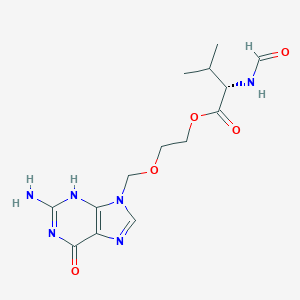

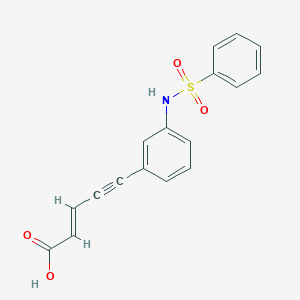

Dehydroxyamino Oxamflatin Acid is a chemical compound with the molecular formula C17H13NO4S . It contains a total of 37 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of Dehydroxyamino Oxamflatin Acid includes 37 bonds in total. These comprise 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis

Dehydroamino acids, which could be related to Dehydroxyamino Oxamflatin Acid, exhibit remarkable synthetic flexibility. They readily undergo a number of reactions, such as polar and single-electron additions, transition metal catalyzed cross-couplings, and cycloadditions .Physical And Chemical Properties Analysis

Dehydroxyamino Oxamflatin Acid has a molecular weight of 327.4 g/mol. It has a XLogP3-AA value of 2.8, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are both 327.05652907 g/mol. It has a topological polar surface area of 91.8 Ų and a heavy atom count of 23 .Aplicaciones Científicas De Investigación

Proteomics Research

Dehydroxyamino Oxamflatin Acid is utilized in proteomics research due to its biochemical properties. It serves as a biochemical for proteomics research, aiding in the study of protein expression, function, and structure .

Biochemical Reactivity in Chemical Biology

In chemical biology, Dehydroxyamino Oxamflatin Acid’s reactivity is exploited for late-stage diversification of biomolecules. It exhibits synthetic flexibility, undergoing reactions such as polar and single-electron additions, which are essential for modifying peptides and proteins .

Medical Applications

Dehydroxyamino Oxamflatin Acid has potential therapeutic applications. It’s related to D-amino acids, which have been shown to inhibit microbial infection, restrain cancer cell growth, and treat neurological diseases. It also plays a role in drug modification to improve biostability and efficiency .

Agricultural Applications

In agriculture, enzymes related to Dehydroxyamino Oxamflatin Acid are significant for soil health and fertility. They contribute to soil organic matter transformation and nutrient cycling, which are crucial for sustainable soil management and agricultural productivity .

Material Science

Dehydroxyamino Oxamflatin Acid is an intermediate in the synthesis of Oxamflatin, which has applications in material science. Its molecular structure allows for the creation of compounds with specific properties useful in various industrial processes.

Environmental Science

This compound is associated with flavin-dependent N-hydroxylating enzymes, which are important for the production of secondary metabolites with environmental applications. These enzymes can accept a wide range of substrates, providing access to compounds with N-O motifs used in environmental remediation .

Mecanismo De Acción

Target of Action

Dehydroxyamino Oxamflatin Acid, also known as Oxamflatin, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is crucial because DNA expression is regulated by acetylation and de-acetylation .

Mode of Action

Oxamflatin interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an accumulation of acetylated histone species within the cell . The acetylation of histones loosens the DNA structure, allowing for increased gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Oxamflatin is the histone acetylation pathway . By inhibiting HDAC activity, Oxamflatin prevents the removal of acetyl groups from histones . This action results in an increase in acetylated histones, which can lead to changes in gene expression .

Pharmacokinetics

The compound’s ability to inhibit the growth of various mouse and human cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of HDAC activity by Oxamflatin has several molecular and cellular effects. It leads to drastic changes in cell morphology and can inhibit DNA synthesis and cell proliferation . Additionally, Oxamflatin can induce morphological changes in certain cancer cell lines and decrease cell viability . At the molecular level, Oxamflatin has been shown to downregulate the expression of c-Myc, CDK4, E2F1, and the phosphorylation levels of Rb protein, while upregulating p21 .

Propiedades

IUPAC Name |

(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHEINNBFZEII-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442895 | |

| Record name | Dehydroxyamino Oxamflatin Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroxyamino Oxamflatin Acid | |

CAS RN |

151720-90-0 | |

| Record name | Dehydroxyamino Oxamflatin Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

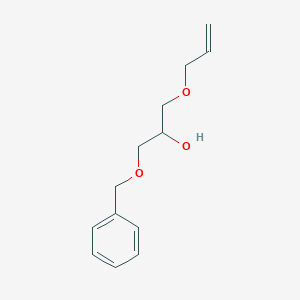

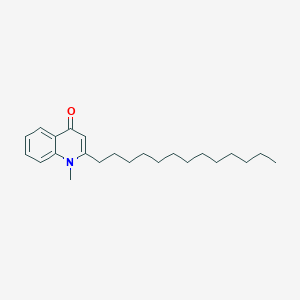

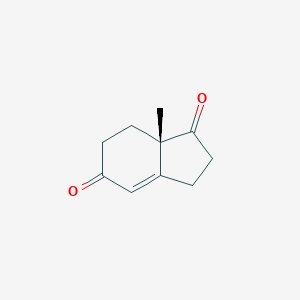

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

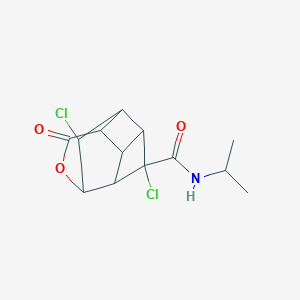

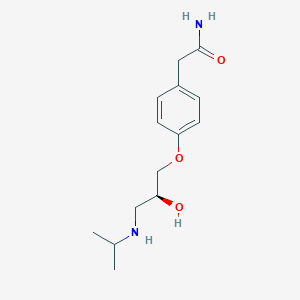

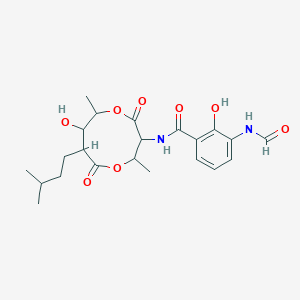

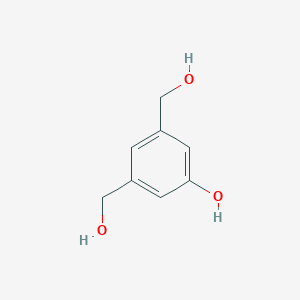

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)